molecular formula C15H23N5O3 B13781406 tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13781406
M. Wt: 321.37 g/mol
InChI Key: LFBIEKZIXTXENZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.

    Addition of the N-hydroxycarbamimidoyl Group: This step involves the reaction of the pyridine-substituted piperazine with a hydroxylamine derivative to form the N-hydroxycarbamimidoyl group.

    Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted piperazine and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound is explored for its therapeutic potential. Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

Industry

In the industrial sector, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-(isopropylamino)pyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the N-hydroxycarbamimidoyl group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H23N5O3/c1-15(2,3)23-14(21)20-9-7-19(8-10-20)13-11(12(16)18-22)5-4-6-17-13/h4-6,22H,7-10H2,1-3H3,(H2,16,18)

InChI Key

LFBIEKZIXTXENZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

Origin of Product

United States

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